

Technical Procurement & Synthesis Guide: 5-Ethynyl-2,4-dimethylthiazole

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Compound of Interest

Compound Name: 5-Ethynyl-2,4-dimethylthiazole

CAS No.: 868755-76-4

Cat. No.: B3030120

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Executive Technical Summary

Commercial Status: Non-Catalog / Custom Synthesis Required **5-Ethynyl-2,4-dimethylthiazole** is not currently available as a standard off-the-shelf catalog item from major global distributors (e.g., Sigma-Aldrich, TCI, Enamine).^[1] It is a specialized intermediate used primarily in "Click Chemistry" (CuAAC) applications to introduce the pharmacologically privileged 2,4-dimethylthiazole scaffold into larger molecular architectures.

Procurement Strategy: Researchers must adopt a "Make vs. Buy" decision matrix:

- Buy (Outsource): Requires issuing a Request for Quote (RFQ) to custom synthesis CROs.^[1]
- Make (In-House): A robust 2-step synthetic route is established starting from the commercially available precursor 2,4-dimethylthiazole-5-carbaldehyde.^[1]

Chemical Specifications & Precursor Profile

Before initiating procurement or synthesis, verify the chemical identity and available precursors.

Feature	Target Molecule	Primary Precursor	Secondary Precursor
Name	5-Ethynyl-2,4-dimethylthiazole	2,4-Dimethylthiazole-5-carbaldehyde	Ethyl 2,4-dimethylthiazole-5-carboxylate
Structure	Thiazole ring with ethynyl group at C5	Thiazole ring with formyl group at C5	Thiazole ring with ester group at C5
CAS No.	Not Assigned / Novel	25649-71-2	7210-77-7
Mol.[1] Weight	~137.20 g/mol	141.19 g/mol	185.24 g/mol
Availability	Custom Synthesis Only	High (Catalog Item)	High (Catalog Item)
Role	"Clickable" Warhead / Fragment	Starting Material (Route A)	Starting Material (Route B)[1]

Procurement Strategy: Custom Synthesis (The "Buy" Option)

If internal synthesis capabilities are limited, use the following technical specifications to solicit accurate quotes from CROs (Contract Research Organizations).

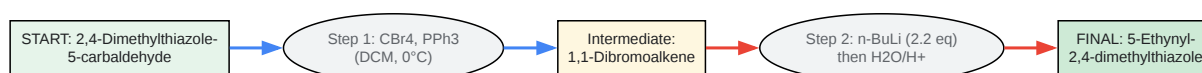
RFQ Technical Specification Block

- Target Structure: **5-Ethynyl-2,4-dimethylthiazole** (Purity >95%).[1]
- Preferred Synthetic Route: Corey-Fuchs homologation or Seyferth-Gilbert homologation from 2,4-dimethylthiazole-5-carbaldehyde.[1]
- Scale: [Insert Quantity, e.g., 100 mg, 1 g, 5 g].
- QC Requirements: 1H-NMR (DMSO-d6 or CDCl3), LC-MS (ESI+), and HPLC purity report.
- Safety Note: Product contains a terminal alkyne; request stabilization (store under inert gas, < -20°C) to prevent polymerization.

Laboratory Synthesis Protocol (The "Make" Option)

For laboratories electing to synthesize the material, the Corey-Fuchs Reaction is the most reliable, scalable method. It converts the commercially available aldehyde into the terminal alkyne in two steps.[2][3][4]

Experimental Workflow Diagram



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Caption: Two-step Corey-Fuchs homology conversion converting the aldehyde precursor to the target alkyne.

Detailed Protocol

Step 1: Formation of 1,1-Dibromoalkene

Reaction Principle: Wittig-type reaction using a phosphorus ylide generated in situ.[1]

- Reagents: Carbon tetrabromide (, 1.5 eq), Triphenylphosphine (, 3.0 eq), Zinc dust (optional, 1.5 eq to reduce load), Dichloromethane (DCM, anhydrous).
- Procedure:
 - Dissolve in anhydrous DCM at 0°C under Argon.
 - Add portion-wise.[1] The solution will turn yellow/orange (formation of the ylide). Stir for 30 mins.

- Add 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) dissolved in minimal DCM dropwise.[1]
- Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
- Monitor: TLC (Hexane/EtOAc) should show disappearance of aldehyde.
- Workup: Quench with saturated
. Extract with DCM.[1][3] Dry over
.[1][5]
- Purification: Flash column chromatography (Silica gel). Note: The dibromoalkene is often less polar than the aldehyde.

Step 2: Conversion to Terminal Alkyne

Reaction Principle: Lithium-halogen exchange followed by Fritsch–Buttenberg–Wiechell rearrangement and elimination.[1]

- Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq), Anhydrous THF.
- Procedure:
 - Dissolve the 1,1-dibromoalkene intermediate in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
 - Add n-BuLi dropwise over 15 minutes. Critical: Maintain low temp to prevent polymerization.[1]
 - Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
 - Quench: Add saturated
solution (proton source to generate the terminal alkyne).
- Isolation: Extract with Diethyl Ether or EtOAc. Wash with brine.[1][6] Dry and concentrate.
- Purification: Distillation (if liquid) or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Quality Control & Validation

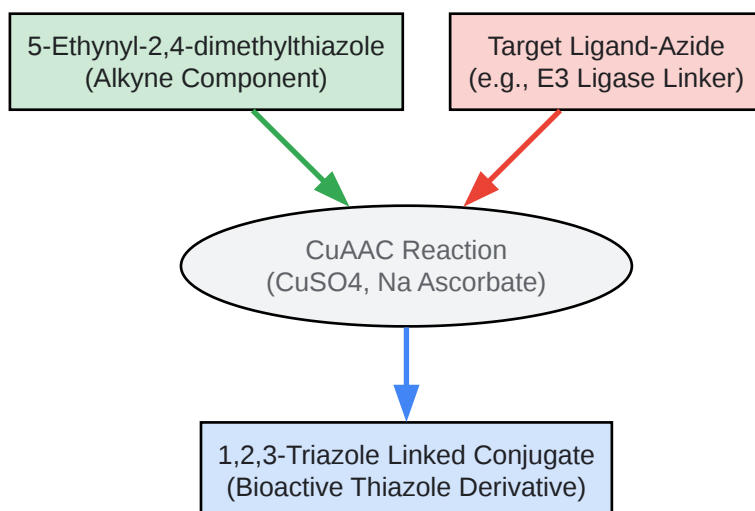
Since no CAS standard exists, you must validate the structure using first principles.

Method	Expected Signal / Characteristic
¹ H-NMR	Acetylenic Proton: Singlet (~3.0–3.5 ppm).[1] Methyl Groups: Two distinct singlets (~2.3–2.7 ppm) corresponding to C2-Me and C4-Me.[1]
¹³ C-NMR	Alkyne Carbons: Two peaks in the 70–85 ppm region.[1] Thiazole Carbons: Characteristic aromatic signals (140–170 ppm).[1]
IR Spectroscopy	C≡C Stretch: Weak/Medium sharp band at ~2100–2250 cm ⁻¹ . ^[1] ≡C-H Stretch: Sharp, strong band at ~3300 cm ⁻¹ .
Mass Spec (ESI)	[M+H] ⁺ : ~138.2 Da.[1]

Application: Drug Discovery Utility

The 5-ethynyl group serves as a "chemical handle" for Fragment-Based Drug Discovery (FBDD) or PROTAC linker synthesis.^[1] It allows the thiazole core (a privileged scaffold in kinase inhibitors like Dasatinib) to be "clicked" onto other ligands.

Click Chemistry Pathway



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the synthesized ethynyl thiazole.

References

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